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Compound of Interest

Compound Name: Octadecyltrimethoxysilane

Cat. No.: B1207800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octadecyltrimethoxysilane
(OTMS), an organosilane compound widely utilized for surface modification. This document

details its chemical and physical properties, reaction mechanisms, and standardized protocols

for the formation and characterization of self-assembled monolayers (SAMs).

Core Concepts: Chemical Formula and Structure
Octadecyltrimethoxysilane, also known as trimethoxy(octadecyl)silane, is a long-chain

alkylsilane.[1] Its structure is characterized by a long, hydrophobic 18-carbon alkyl chain

attached to a hydrophilic trimethoxysilane headgroup.[1] This amphiphilic nature is central to its

function as a surface-modifying agent.

The chemical formula for octadecyltrimethoxysilane is C21H46O3Si.[2][3] The molecular

structure can be represented by the linear formula CH3(CH2)17Si(OCH3)3.[4]

Key Structural Features:

Octadecyl Tail: A C18H37 alkyl chain that imparts hydrophobic (water-repellent) properties to

a treated surface.
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Trimethoxysilane Headgroup: A silicon atom bonded to three methoxy (-OCH3) groups.

These groups are reactive and can be hydrolyzed to form silanol (-SiOH) groups, which then

condense to form a stable siloxane network (-Si-O-Si-) on a substrate.[1]

Physicochemical Properties
The physical and chemical properties of octadecyltrimethoxysilane are summarized in the

table below. This data is essential for its handling, storage, and application in various

experimental settings.

Property Value Reference(s)

Molecular Weight 374.67 g/mol [3][5]

Appearance Colorless liquid [3]

Melting Point 16-17 °C [3][5]

Boiling Point 170 °C at 0.1 mmHg [5][6]

Density 0.883 g/mL at 25 °C [3][5]

Refractive Index (n20/D) 1.439 [3][5]

Flash Point 140 °C (284 °F) [6]

CAS Number 3069-42-9 [1]

Solubility
Soluble in chloroform,

insoluble in water.
[5]

Stability
Stable under inert atmosphere;

moisture sensitive.
[5]

Reaction Mechanism: Hydrolysis and Condensation
The primary application of octadecyltrimethoxysilane is the formation of self-assembled

monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.

[5] This process is driven by a two-step hydrolysis and condensation reaction.
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Hydrolysis: In the presence of water, the methoxy groups (-OCH3) of the silane headgroup

are hydrolyzed to form reactive silanol groups (-SiOH).[1]

Condensation: The newly formed silanol groups then condense with hydroxyl groups on the

substrate surface, forming strong covalent siloxane bonds (-Si-O-Substrate). Additionally,

adjacent silanol groups can condense with each other to form a cross-linked polysiloxane

network.[1]

The following diagram illustrates this reaction pathway.
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Hydrolysis and condensation of octadecyltrimethoxysilane.
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Experimental Protocols
The successful formation of a high-quality octadecyltrimethoxysilane SAM is highly

dependent on the experimental procedure. The following sections provide detailed protocols for

substrate preparation, SAM deposition, and characterization.

Substrate Preparation
For successful organosilane monolayer formation, substrates must be exceptionally clean and

possess surface hydroxyl groups.[2][5]

Materials:

Substrate (e.g., silicon wafer, glass slide)

Acetone

Isopropanol

Deionized water (ultrapure)

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) (Caution: Piranha

solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with

appropriate personal protective equipment.) or an oxygen plasma cleaner.

Procedure:

Sonciate the substrate in acetone for 10-15 minutes to remove organic contaminants.

Rinse the substrate thoroughly with deionized water.

Sonciate the substrate in isopropanol for 10-15 minutes.

Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen gas.

To generate hydroxyl groups, either:

Immerse the cleaned substrate in freshly prepared piranha solution for 10-15 minutes.
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Or, treat the substrate with oxygen plasma for 2-5 minutes.

Rinse the substrate copiously with deionized water and dry with a stream of nitrogen gas.

Proceed immediately to the SAM deposition step to prevent surface recontamination.[2]

Self-Assembled Monolayer Deposition
SAMs can be deposited from either a solution or the vapor phase.

Prepare a 1-5 mM solution of octadecyltrimethoxysilane in an anhydrous solvent such as

toluene or hexane.[7]

Immerse the freshly cleaned and hydroxylated substrate into the silane solution in a sealed

container. To minimize oxygen exposure, the headspace above the solution can be backfilled

with an inert gas like nitrogen or argon.

Allow the self-assembly to proceed for 2 to 24 hours. Longer deposition times generally

result in more ordered monolayers.

Remove the substrate from the solution and rinse thoroughly with the solvent to remove any

physisorbed molecules.

Sonciate the coated substrate in fresh solvent for 1-3 minutes to remove any loosely bound

aggregates.

Rinse the substrate again with the solvent and dry with a stream of nitrogen gas.

Optionally, the coated substrate can be annealed at 100-120 °C for 10-30 minutes to

promote covalent bonding and ordering of the monolayer.[8]

Vapor-phase deposition can produce highly uniform monolayers with less aggregation

compared to solution-phase methods.[8]

Place the freshly cleaned and hydroxylated substrate inside a vacuum chamber or

desiccator.
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Place a small vial containing a few drops of liquid octadecyltrimethoxysilane in the

chamber, ensuring it is not in direct contact with the substrate.

Evacuate the chamber to a low pressure (e.g., <1 Torr).[8]

The octadecyltrimethoxysilane will vaporize, creating a saturated atmosphere within the

chamber.

Allow the deposition to proceed for 2-24 hours.[8]

Vent the chamber with an inert gas and remove the coated substrate.

Rinse the substrate with an anhydrous solvent and dry with a stream of nitrogen gas.

Characterization of the Self-Assembled Monolayer
The quality and properties of the octadecyltrimethoxysilane SAM are typically assessed

using a combination of techniques.

This technique measures the hydrophobicity of the surface, providing an indication of the

completeness and ordering of the SAM.

Place the coated substrate on the goniometer stage.

Dispense a small droplet (2-5 µL) of deionized water onto the surface.

Capture an image of the droplet and use software to measure the angle between the

substrate surface and the tangent of the droplet at the three-phase contact line.

A high contact angle (typically >100° for a well-formed OTMS SAM) indicates a hydrophobic

surface and a successful deposition.[8]

AFM is used to visualize the topography of the SAM at the nanoscale, revealing information

about its uniformity, smoothness, and the presence of any defects or aggregates.

Mount the coated substrate on the AFM stage.

Select a suitable AFM tip (typically a silicon nitride tip for tapping mode).
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Engage the tip with the surface and begin scanning in tapping mode to minimize damage to

the monolayer.

Acquire images of the surface topography and phase. A smooth, uniform surface is indicative

of a high-quality SAM.

XPS provides information about the elemental composition and chemical states of the

elements on the surface, confirming the presence and covalent attachment of the

octadecyltrimethoxysilane.

Place the coated substrate in the ultra-high vacuum chamber of the XPS instrument.

Irradiate the surface with X-rays and measure the kinetic energy of the emitted

photoelectrons.

Acquire survey scans to identify the elements present on the surface. The presence of Si, C,

and O peaks is expected.

Acquire high-resolution scans of the Si 2p, C 1s, and O 1s regions to determine the chemical

bonding states and confirm the formation of Si-O-Substrate bonds.

The following diagram outlines the general experimental workflow for surface modification and

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. peggychan.com.au [peggychan.com.au]

3. research.aalto.fi [research.aalto.fi]

4. ossila.com [ossila.com]

5. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]

6. users.aalto.fi [users.aalto.fi]

7. ossila.com [ossila.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to
Octadecyltrimethoxysilane: From Chemical Structure to Surface Functionalization].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207800#octadecyltrimethoxysilane-chemical-
formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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